N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N: is a synthetic nucleoside analog.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N involves multiple steps, including the protection of functional groups, cyclization, and introduction of isotopic labels. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability, ensuring that the compound can be produced in sufficient quantities for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions: N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions: The reactions mentioned above often require specific reagents and conditions, such as:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is used to study nucleoside analogs’ effects on cellular processes. It can be incorporated into DNA or RNA, allowing researchers to investigate its impact on replication, transcription, and translation .
Medicine: In medicine, this compound has potential therapeutic applications, particularly in cancer treatment. Its ability to interfere with nucleic acid synthesis makes it a promising candidate for developing new anticancer drugs .
Industry: In the industry, this compound is used in the production of pharmaceuticals and other chemical products. Its unique properties make it valuable for various applications, including drug development and chemical synthesis .
Mechanism of Action
The mechanism of action of N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal processes of DNA and RNA synthesis, leading to the inhibition of cell proliferation. This mechanism is particularly relevant in cancer treatment, where the compound can selectively target rapidly dividing cells .
Comparison with Similar Compounds
- N-Trityl-5,6,7,8-tetrahydro-4-hydroxy-6-methylpyrimido[1,2-a]purin-10(1H)-one
- Trityl-Thymidine
Comparison: Compared to similar compounds, N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N is unique due to its isotopic labeling (13C2,15N), which allows for more precise tracking and analysis in research applications. This isotopic labeling enhances its utility in various scientific studies, making it a valuable tool for researchers .
Properties
Molecular Formula |
C28H25N5O2 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
8-hydroxy-6-methyl-3-trityl-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one |
InChI |
InChI=1S/C28H25N5O2/c1-19-17-23(34)33-26(35)24-25(31-27(33)30-19)32(18-29-24)28(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,18-19,23,34H,17H2,1H3,(H,30,31)/i24+1,25+1,29+1 |
InChI Key |
SNGCXWAFWUKDGW-JLKYIXFJSA-N |
Isomeric SMILES |
CC1CC(N2C(=O)[13C]3=[13C](N=C2N1)N(C=[15N]3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O |
Canonical SMILES |
CC1CC(N2C(=O)C3=C(N=C2N1)N(C=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.